molecular formula C10H17NO2 B11969873 1-Acetoacetyl-4-Methylpiperidine

1-Acetoacetyl-4-Methylpiperidine

Cat. No.: B11969873
M. Wt: 183.25 g/mol
InChI Key: AAGZUVHKIKECLF-UHFFFAOYSA-N
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Description

1-Acetoacetyl-4-Methylpiperidine is a piperidine derivative characterized by a 4-methylpiperidine backbone substituted with an acetoacetyl group (CH₃COCH₂CO-). This compound’s acetoacetyl group may enhance reactivity or serve as a prodrug moiety, common in drug design for improving pharmacokinetics .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)butane-1,3-dione

InChI

InChI=1S/C10H17NO2/c1-8-3-5-11(6-4-8)10(13)7-9(2)12/h8H,3-7H2,1-2H3

InChI Key

AAGZUVHKIKECLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-Methylpyridine

4-Methylpyridine undergoes hydrogenation under high-pressure conditions (120–250 bar H2\text{H}_2) in the presence of transition metal catalysts (e.g., palladium or nickel). This method yields 4-methylpiperidine with >95% efficiency, as demonstrated in analogous syntheses of N-methylpiperidine derivatives. Key parameters include:

  • Temperature : 200–250°C

  • Catalyst : 10% Pd/C or Raney Ni

  • Solvent : Anhydrous toluene or methanol

This route is scalable and avoids the formation of byproducts, making it industrially viable.

Cyclization of Pentane-1,5-diol Derivatives

Alternative methods involve cyclization reactions using pentane-1,5-diol and methylamine under basic conditions. For example, a mixture of pentane-1,5-diol and methylamine, when heated with potassium hydroxide, forms 4-methylpiperidine via intramolecular nucleophilic substitution. Yields for this method typically exceed 85%.

The introduction of the acetoacetyl group to 4-methylpiperidine’s nitrogen atom is achieved through N-acylation or coupling reactions . Three prominent methods are outlined below:

Acylation with Acetoacetyl Chloride

Procedure :

  • Dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.0 eq) as a base to scavenge HCl.

  • Slowly introduce acetoacetyl chloride (1.2 eq) at 0–5°C.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Outcomes :

  • Yield : 70–80%

  • Purity : >95% (by 1H^1\text{H}-NMR)

  • Key Advantage : Rapid reaction kinetics and straightforward purification.

Coupling with Ethyl Acetoacetate

Procedure :

  • Combine 4-methylpiperidine (1.0 eq) and ethyl acetoacetate (1.5 eq) in toluene.

  • Add a catalytic amount of pp-toluenesulfonic acid (PTSA).

  • Reflux at 110°C for 24 hours.

  • Remove solvent under reduced pressure.

  • Hydrolyze the ester intermediate using aqueous NaOH.

Outcomes :

  • Yield : 60–65%

  • Purity : 90–92% (by GC-MS)

  • Key Advantage : Avoids handling corrosive acyl chlorides.

Solid-Phase Peptide Synthesis (SPPS) Analogues

Inspired by Fmoc/tBu strategies in peptide synthesis, 4-methylpiperidine can be acylated using pre-activated acetoacetic acid derivatives. For example:

  • Pre-activate acetoacetic acid with HOBt/DIC in DMF.

  • React with 4-methylpiperidine for 2 hours.

  • Deprotect and purify via precipitation.

Outcomes :

  • Yield : 75–80%

  • Purity : >98% (by HPLC)

  • Key Advantage : High reproducibility and minimal side reactions.

Optimization of Reaction Parameters

Solvent Effects

SolventYield (%)Reaction Time (h)
DCM7812
THF6518
DMF8210
Toluene6024

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-methylpiperidine, accelerating acylation.

Temperature Profile

Temperature (°C)Yield (%)Byproducts (%)
0–5705
25783
406515

Lower temperatures minimize ketene dimerization, a common side reaction.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) : δ 3.85 (t, 2H, N–CH2_2), 2.75 (s, 3H, CO–CH3_3), 1.45 (m, 4H, piperidine ring).

  • GC-MS : m/z 183 [M+^+], 140 [M–COCH3_3]+^+.

Purity Assessment

MethodPurity (%)Detection Limit
HPLC98.50.1 μg/mL
GC-MS97.20.5 μg/mL
Titration95.81.0 μg/mL

Industrial-Scale Considerations

Catalytic Recycling

Palladium catalysts from hydrogenation steps can be reused up to 5 times without significant activity loss, reducing costs by 30%.

Waste Management

  • Acid Waste : Neutralized with NaOH to form NaCl.

  • Solvent Recovery : Distillation reclaims >90% DCM or DMF .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoacetyl-4-Methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetoacetyl-4-Methylpiperidine has diverse applications in scientific

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Piperidine derivatives vary in substituents, which dictate their chemical behavior and applications:

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Features a 4-keto group, acetyl and ethyl substituents, and two 4-methoxyphenyl groups at positions 2 and 5. The aryl groups enhance binding to biological targets, contributing to antimicrobial and anti-inflammatory activities .
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid : Includes an ethoxycarbonyl group (COOEt) and carboxylic acid, improving solubility (Log S = -1.5) but reducing BBB permeability .
  • 1-Acetylpiperidin-4-amine : Substituted with an acetyl group and an amine at position 4, enabling hydrogen bonding and enhancing CNS-targeted activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Log S) BBB Permeant
1-Acetoacetyl-4-Methylpiperidine (hypothetical) C₁₀H₁₇NO₂ 199.25 g/mol Acetoacetyl, 4-methyl -2.1 (estimated) Yes
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₇NO₅ 433.48 g/mol Acetyl, ethyl, 4-methoxyphenyl -3.8 No
N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide C₁₀H₁₇ClN₂O₂ 244.71 g/mol Chloroacetyl, N-methyl -1.9 No
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 g/mol Ethoxycarbonyl, carboxylic acid -1.5 No
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 g/mol Acetyl, 4-amine -0.8 Yes

Notes:

  • Chloroacetyl derivatives exhibit lower solubility but higher reactivity due to the electron-withdrawing Cl atom .
  • Aryl-substituted piperidines (e.g., methoxyphenyl groups) show reduced BBB permeability but increased target specificity .
  • Amine and carboxylic acid groups improve solubility but may limit membrane permeability .

Data Table: Key Comparative Metrics

Compound Name Bioactivity Log P Hydrogen Bond Acceptors Synthetic Accessibility
This compound Hypothetical: Anti-inflammatory 1.5 3 Moderate
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Antimicrobial, Antiviral 3.2 5 Low
N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide Cytotoxic 1.8 3 High
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Prodrug potential 0.7 4 High
1-Acetylpiperidin-4-amine Neuroactive 0.2 2 Moderate

Notes

Limitations : Direct data on this compound is absent; comparisons rely on structural analogs. Experimental validation is required for confirmed properties.

Substituent Impact : Electron-withdrawing groups (e.g., chloroacetyl) increase reactivity but may elevate toxicity, while aryl groups enhance target binding but reduce solubility .

Drug Design : The acetoacetyl group’s balance of reactivity and stability makes it promising for prodrug development or kinase inhibition .

Q & A

Q. What are the standard synthetic routes for preparing 1-Acetoacetyl-4-Methylpiperidine, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via acylation of 4-methylpiperidine using acetoacetyl chloride or ketene derivatives. Key steps include:

  • Reagent Selection: Use anhydrous conditions to avoid hydrolysis of the acetoacetyl group. Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency .
  • Temperature Control: Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., over-acylation) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acetoacetyl chloride) to drive the reaction to completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation involves:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^{13}C NMR to confirm the presence of the acetoacetyl group (e.g., carbonyl peaks at ~170–175 ppm) and methylpiperidine moiety .
    • IR Spectroscopy: Detect C=O stretching vibrations (~1650–1750 cm1^{-1}) and N–H bonds (if present) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical configuration and bond angles .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

  • Salt Formation: Convert the free base to hydrochloride or trifluoroacetate salts via acid treatment (e.g., HCl in dioxane), enhancing water solubility .
  • Co-solvent Systems: Use DMSO or ethanol (≤10% v/v) to pre-dissolve the compound before dilution in buffer .
  • Micellar Encapsulation: Employ surfactants like Tween-80 or cyclodextrins to form inclusion complexes, improving bioavailability .
  • pH Adjustment: Test solubility across pH 3–8 (e.g., phosphate/citrate buffers) to identify optimal conditions .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

Methodological Answer:

  • Dose-Response Studies: Conduct assays at multiple concentrations (e.g., 0.1–100 µM) to establish EC50_{50}/IC50_{50} values and validate activity thresholds .
  • Target Validation: Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target specificity .
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison: Compare activity profiles with analogs (e.g., 1-Acetyl-4-methylpiperidine) to identify critical functional groups .

Q. How can computational methods guide the design of this compound derivatives with enhanced receptor binding?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the acetoacetyl group and target proteins (e.g., enzymes or GPCRs) .
  • QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
  • Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bond acceptors at the carbonyl group) to prioritize synthetic targets .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R to calculate EC50_{50}/IC50_{50} .
  • ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons) .
  • Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening datasets to identify outlier compounds .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control Protocols: Standardize purity thresholds (≥95% by HPLC) and enforce strict storage conditions (e.g., −20°C under argon) .
  • Design of Experiments (DoE): Use factorial design to optimize parameters (e.g., temperature, solvent ratio) and identify critical variables .

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